molecular formula C12H21N3O4 B12334922 2-Pyrimidineacetic acid, 1,6-dihydro-4-(4-morpholinyl)-6-oxo-, ethyl ester

2-Pyrimidineacetic acid, 1,6-dihydro-4-(4-morpholinyl)-6-oxo-, ethyl ester

Cat. No.: B12334922
M. Wt: 271.31 g/mol
InChI Key: VISHFXPPIPERRP-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate is a chemical compound with the molecular formula C12H17N3O4 It is known for its unique structure, which includes a morpholine ring and a dihydropyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate typically involves the reaction of morpholine with ethyl acetoacetate and urea under specific conditions. The process can be summarized as follows:

    Step 1: Morpholine reacts with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate.

    Step 2: The intermediate undergoes cyclization with urea to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or other functional groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [3-(2-morpholin-4-yl-2-oxoethyl)-4-oxothiazolidin-2-ylidene]acetate
  • Ethyl 2-(4-carbamothioylthiazol-2-yl)acetate
  • Ethyl {3-[(2,4-dimethylphenylcarbamoyl)Me]-4-oxothiazolidin-2-ylidene}acetate

Uniqueness

Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate is unique due to its specific combination of a morpholine ring and a dihydropyrimidinone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H21N3O4

Molecular Weight

271.31 g/mol

IUPAC Name

ethyl 2-(4-morpholin-4-yl-6-oxo-1,3-diazinan-2-yl)acetate

InChI

InChI=1S/C12H21N3O4/c1-2-19-12(17)7-9-13-10(8-11(16)14-9)15-3-5-18-6-4-15/h9-10,13H,2-8H2,1H3,(H,14,16)

InChI Key

VISHFXPPIPERRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1NC(CC(=O)N1)N2CCOCC2

Origin of Product

United States

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